molecular formula C10H9N3O3 B2722944 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 219618-09-4

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B2722944
CAS No.: 219618-09-4
M. Wt: 219.2
InChI Key: YCBVPKFHLBOLDM-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes them highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with cyanoacetic acid or its esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(2-methylphenyl)acetamide

Uniqueness

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its potential biological activities. The methyl group can provide steric hindrance, while the nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .

Biological Activity

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 219618-09-4) is an organic compound that belongs to the class of cyanoacetamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of both cyano and nitro functional groups enhances its reactivity and biological profile.

The compound features a cyano group (CN-C≡N), a nitro group (NO2-NO_2), and an acetamide moiety, making it versatile in synthetic organic chemistry. Its molecular structure can be represented as follows:

Chemical Structure C9H8N4O2\text{Chemical Structure }\text{C}_9\text{H}_8\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group acts as an electron-withdrawing entity, which can enhance the compound's susceptibility to nucleophilic attacks. Additionally, the nitro group can be reduced to form amino derivatives, potentially leading to diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity against various pathogens.
  • Anticancer Potential : Some derivatives of cyanoacetamides have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Compounds containing cyano and nitro groups have been studied for their ability to inhibit specific enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and infections.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various cyanoacetamides found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : In vitro studies demonstrated that derivatives of cyanoacetamides could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed potential in inhibiting proliferation in breast cancer cell lines .
  • Enzyme Inhibition : Research indicated that compounds with a similar structure could inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound Structure Biological Activity
This compoundContains cyano and nitro groupsAntimicrobial, anticancer
2-cyano-N-(4-nitrophenyl)acetamideSimilar structure but different substitutionModerate antibacterial activity
2-cyano-N-(2-nitrophenyl)acetamideSimilar structure with different nitro positionLower anticancer activity

Properties

IUPAC Name

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVPKFHLBOLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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